REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([CH:8]=[O:9])[cH:10][cH:11]1.[CH2:12]1[CH2:13][O:14][CH2:15][CH2:16][NH:17]1.[NH2:18][C:19](=[O:20])[C:21](=[O:22])[CH:23]([NH:24][C:25](=[O:26])[c:27]1[cH:28][cH:29][cH:30][n:31][c:32]1-[n:33]1[cH:34][c:35](-[c:36]2[cH:37][cH:38][cH:39][cH:40][cH:41]2)[cH:42][n:43]1)[CH2:44][c:45]1[cH:46][cH:47][cH:48][cH:49][cH:50]1.[O:51]1[CH2:52][CH2:53][CH2:54][CH2:55]1.[S:56]([O-:57])([C:58]([F:59])([F:60])[F:61])(=[O:62])=[O:63].[S:65]([O-:66])([C:67]([F:68])([F:69])[F:70])(=[O:71])=[O:72].[S:73]([O-:74])([C:75]([F:76])([F:77])[F:78])(=[O:79])=[O:80].[Sc+3:64]>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][N:17]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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NC(=O)C(=O)C(Cc1ccccc1)NC(=O)c1cccnc1-n1cc(-c2ccccc2)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C(=O)C(Cc1ccccc1)NC(=O)c1cccnc1-n1cc(-c2ccccc2)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Sc+3]
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(CN2CCOCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |